N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide
Overview
Description
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide is a complex organic compound with a molecular formula of C15H14N4O4 and a molecular weight of 314.296 Da . This compound features a benzoxadiazole core, which is a heterocyclic structure containing nitrogen and oxygen atoms, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxadiazole core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the furamide group, which can be achieved through amide bond formation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while reduction could produce reduced morpholine derivatives.
Scientific Research Applications
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-amine
- N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]butanamide
Uniqueness
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide is unique due to its combination of a benzoxadiazole core, morpholine ring, and furamide group. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-15(12-2-1-7-22-12)16-10-3-4-11(14-13(10)17-23-18-14)19-5-8-21-9-6-19/h1-4,7H,5-6,8-9H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVWGDCSBGPLFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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